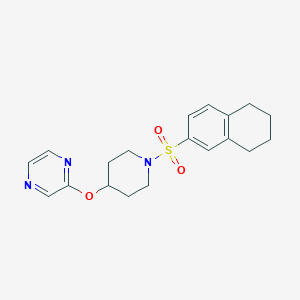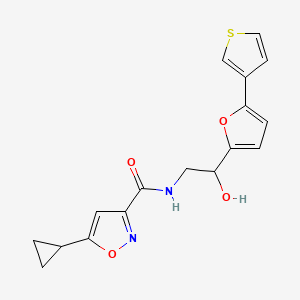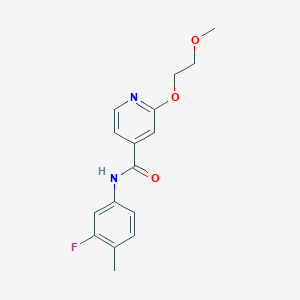![molecular formula C8H12O3 B2497182 1,8-Dioxaspiro[4.5]décan-3-one CAS No. 1331825-53-6](/img/structure/B2497182.png)
1,8-Dioxaspiro[4.5]décan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dioxaspiro[45]decan-3-one is a chemical compound with the molecular formula C8H12O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Applications De Recherche Scientifique
1,8-Dioxaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spiro compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of liquid crystals and other advanced materials
Mécanisme D'action
Biochemical Pathways
There is limited information available on the biochemical pathways affected by 1,8-Dioxaspiro[4.5]decan-3-one
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,8-Dioxaspiro[4.5]decan-3-one are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Méthodes De Préparation
1,8-Dioxaspiro[4.5]decan-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as 1-butyl-3-methylimidazolium hydrogensulfate, and under controlled temperature conditions . The product is then purified through recrystallization or chromatography techniques to obtain high purity .
Analyse Des Réactions Chimiques
1,8-Dioxaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,8-Dioxaspiro[4.5]decan-3-one can be compared with other spiro compounds such as 1,4-Dioxaspiro[4.5]decan-8-one and 1,6,9-Tri-oxaspiro[4.5]decanes. These compounds share similar structural motifs but differ in their chemical properties and applications. For instance, 1,4-Dioxaspiro[4.5]decan-8-one is used in the synthesis of analgesic compounds and liquid crystals, while 1,6,9-Tri-oxaspiro[4.5]decanes are studied for their bioactivity and potential as antibiotics .
Propriétés
IUPAC Name |
1,8-dioxaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-8(11-6-7)1-3-10-4-2-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZPQPCULQIHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)
![2-(1H-imidazol-1-yl)-4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2497100.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)


![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)

![3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2497112.png)
![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)





